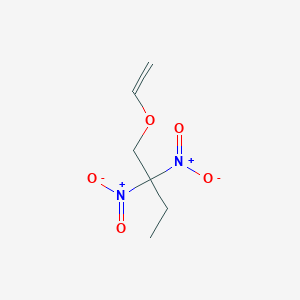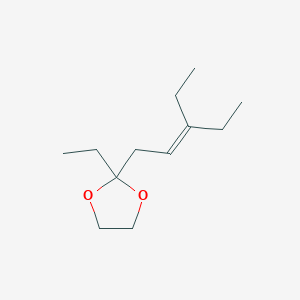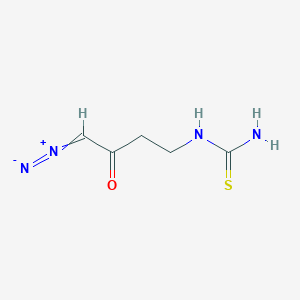
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate is a compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a diazonium group and a carbamothioylamino group, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by the introduction of the carbamothioylamino group. The reaction conditions often require low temperatures and the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Applications De Recherche Scientifique
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate involves its ability to undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, while the carbamothioylamino group can engage in nucleophilic interactions. These properties enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Carbamothioylamino)phenyl]thiourea: Known for its potential therapeutic and environmental applications.
Amithiozone: Used in trials for treating Mycobacterium Avium-intracellulare infection.
Uniqueness
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate stands out due to its unique combination of a diazonium group and a carbamothioylamino group, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.
Propriétés
Numéro CAS |
88204-96-0 |
|---|---|
Formule moléculaire |
C5H8N4OS |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
(4-diazo-3-oxobutyl)thiourea |
InChI |
InChI=1S/C5H8N4OS/c6-5(11)8-2-1-4(10)3-9-7/h3H,1-2H2,(H3,6,8,11) |
Clé InChI |
KJKDIXMSIOYSBL-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=S)N)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)
![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)

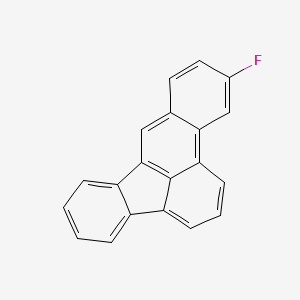
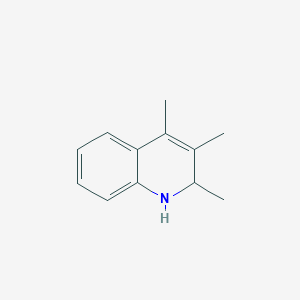
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)
![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)
![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)
